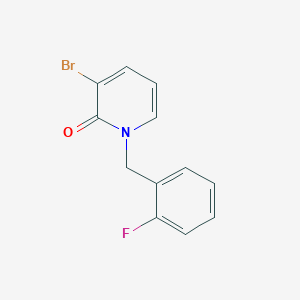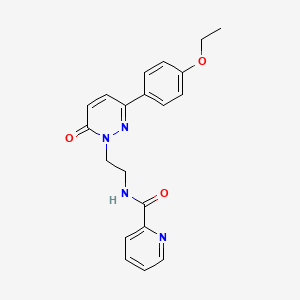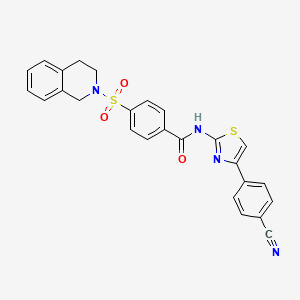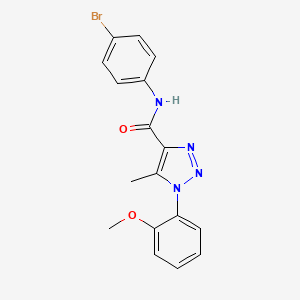
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-pyridin-2-yl-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-pyridin-2-yl-2H-pyrrol-5-one” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrrole ring, and a pyridine ring . These types of compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, pyrrole, and pyridine rings, along with the carbonyl, hydroxy, and methyl functional groups . These groups could influence the compound’s reactivity, stability, and interactions with other molecules.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the furan ring could undergo electrophilic substitution reactions . The carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could contribute to its aromaticity and stability . The functional groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis Techniques and Applications
Synthesis of Substituted Furans and Pyrroles : A study presented methods for preparing 2-substituted 3-furfurals starting from 3-furfural, leading to the development of furan and pyrrole derivatives through addition and oxidative rearrangement processes. These compounds are crucial in chemical synthesis, found extensively in natural products and pharmaceuticals (Kelly, Kerrigan, & Walsh, 2008).
Heterocyclic Compound Synthesis : Research on the synthesis of "meso-Dialkylporphyrinogen-like" mixed cyclic oligomers containing furans, pyrroles, and thiophenes via various approaches highlights the creation of compounds with potential applications in material sciences and pharmaceutical development (Nagarajan, Ka, & Lee, 2001).
Biologically Active Pyrimidines Synthesis : Another study explored the synthesis of new biologically active compounds containing pyridine and pyridazine fragments, starting from arylmethylidene derivatives of furan-2(3H)-ones. These findings contribute to the development of novel pharmaceuticals with enhanced efficacy and specificity (Aniskova, Grinev, & Yegorova, 2017).
Furan and Pyrrole-based Dienes in Organic Synthesis : A review highlighted the use of 2-silyloxy dienes derived from furan, pyrrole, and thiophene for synthesizing functionality-rich aldol-type constructs, showcasing their importance in creating complex organic molecules with potential applications in drug development and materials science (Rassu, Zanardi, Battistini, & Casiraghi, 2000).
Novel Routes to Heterocycles : Research on the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol led to the formation of complex heterocycles, including benzopyrroloxazine(ones), demonstrating innovative pathways for synthesizing structurally diverse molecules with potential pharmaceutical applications (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Future Directions
properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-7-9-14(10-8-13)18-17(19(24)15-5-4-12-27-15)20(25)21(26)23(18)16-6-2-3-11-22-16/h2-12,18,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYHSYDYLFVGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-pyridin-2-yl-2H-pyrrol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)



![2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437226.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2437228.png)

![Ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2437231.png)
![Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate](/img/structure/B2437237.png)